2-Hydroxyphenylsulphur pentafluoride

Descripción general

Descripción

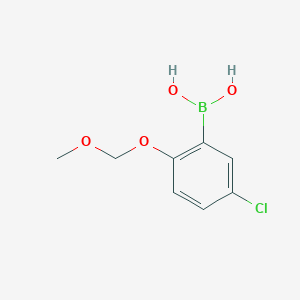

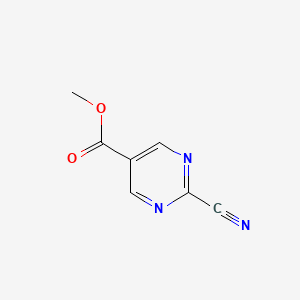

2-Hydroxyphenylsulphur pentafluoride (2-HPSPF) is a sulfur-containing organic compound with the molecular formula C6H6F5S. It is a colorless, volatile liquid that is highly reactive and flammable. 2-HPSPF is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in various laboratory experiments and as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

Perfluoroalkyl Derivatives of Sulphur Reactions

- Compounds related to sulphur pentafluoride have been studied for their reactions with various other chemicals. For instance, the reaction of sulphur chloride pentafluoride with trifluoroethylene under specific conditions yields compounds that further undergo pyrolysis and other reactions (Banks, Haszeldine, & Morton, 1969).

Industrial Applications in Medicines and Agrochemicals

- Arylsulfur pentafluorides, which include derivatives of sulphur pentafluoride, are significant in various industries such as medicine and agrochemicals. They are valued for their high electronegativity and lipophilicity, characteristics imparted by the stable SF5 group. This makes them key components in new materials (Umemoto, Garrick, & Saito, 2012).

Synthesis of Tetrafluorophenoxthiines

- Research involving pentafluorobenzene, a related compound, focuses on synthesizing tetrafluorophenoxthiines, a process that involves CF bond activation and is notable for its application in various chemical reactions (Yu et al., 2013).

Extraction of Oxygen from Oxides and Silicates

- Bromine pentafluoride, a compound similar to sulphur pentafluoride, is used for extracting oxygen from oxides and silicates for isotopic analysis. This technique offers advantages over other methods in terms of yield and precision (Clayton & Mayeda, 1963).

Improved Water Flux in Nanofiltration Membranes

- In the field of materials science, sulphur pentafluoride derivatives have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show enhanced water flux capabilities, making them effective for dye treatment applications (Liu et al., 2012).

Chemical Detection and Safety

- The detection of sulfur pentafluoride and related compounds is crucial for safety, especially in handling decomposed SF6, a gas insulated in power systems. Several assays have been developed for detecting these compounds, with varying levels of sensitivity and practicality (Griffin, Baker, & Sauers, 1994).

Catalytic Applications in Organic Synthesis

- Arylsulfur chlorotetrafluorides, closely related to sulphur pentafluoride, are used as fluorinating agents in organic synthesis. They facilitate the conversion of various substrates, including alcohols and sulfur compounds, into organofluoro compounds, which are valuable in numerous industrial applications (Umemoto & Singh, 2012).

Propiedades

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXSUWUMQLKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyphenylsulphur pentafluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)